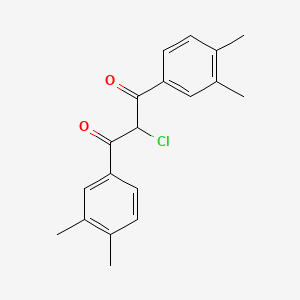
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione, also known as CDDP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. CDDP has been used in various studies due to its unique chemical properties and potential applications in different fields.
作用机制
The mechanism of action of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is not fully understood, but it has been suggested that it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of various signaling pathways. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in lab experiments is its high solubility in organic solvents, which allows for easy handling and preparation of solutions. However, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been reported to be unstable in aqueous solutions, which may limit its use in certain experiments. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione may have cytotoxic effects on normal cells, which may limit its use in certain in vivo experiments.
未来方向
There are several future directions for the use of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in scientific research. One potential application is in the development of new anticancer agents that are based on the structure of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione may be used as a precursor for the synthesis of other compounds with potential applications in various fields. Finally, further research is needed to fully understand the mechanism of action of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione and its potential applications in different areas of scientific research.
Conclusion
In conclusion, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is a unique chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in different areas of scientific research.
合成方法
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione can be synthesized through several methods, including the reaction of 3,4-dimethylbenzaldehyde with chloroacetyl chloride, followed by a reaction with 1,3-diphenylacetone. Another method involves the reaction of 3,4-dimethylbenzaldehyde with chloroacetic acid, followed by the reaction with 1,3-diphenylacetone in the presence of a base. These methods have been reported to produce high yields of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione.
科学研究应用
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a corrosion inhibitor for metals, and as a precursor for the synthesis of other compounds. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been used in medicinal chemistry as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2-chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO2/c1-11-5-7-15(9-13(11)3)18(21)17(20)19(22)16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKQIZLOYWSMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

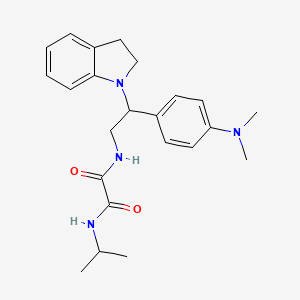
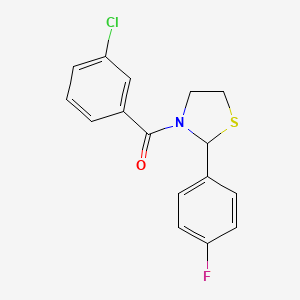
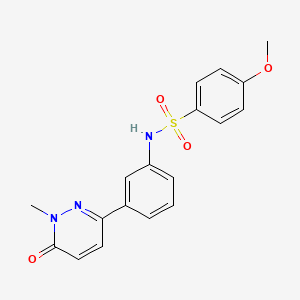

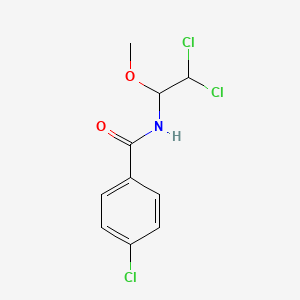
![2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2623353.png)
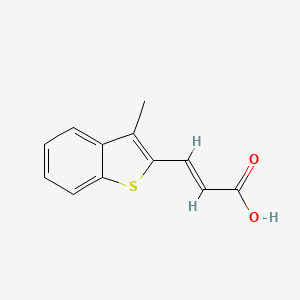
![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2623356.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2623357.png)
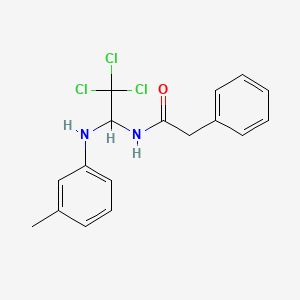
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)

